molecular formula C23H22N4O5S2 B2955875 7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-81-3

7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2955875
CAS No.: 1115892-81-3
M. Wt: 498.57
InChI Key: ZGLGDLVKIXXHCA-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring, substituted at the 6- and 7-positions with sulfur-linked heterocyclic and alkoxypropyl groups. Key structural elements include:

  • A 1,2,4-oxadiazole ring connected via a methylene sulfanyl (–SCH₂–) bridge to the quinazolinone core.
  • A 3-methoxypropyl chain at the 7-position, which may improve solubility and pharmacokinetic properties.
  • The [1,3]dioxolo group fused to the quinazoline scaffold, a feature associated with metabolic stability in related compounds .

Properties

IUPAC Name

7-(3-methoxypropyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-29-9-3-8-27-22(28)16-10-18-19(31-13-30-18)11-17(16)24-23(27)34-12-20-25-21(26-32-20)14-4-6-15(33-2)7-5-14/h4-7,10-11H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGDLVKIXXHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)SC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group. Subsequent steps involve the formation of the oxadiazole ring and the attachment of the methoxypropyl and methylsulfanylphenyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure safety, efficiency, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution of the methoxy group can introduce a variety of functional groups .

Scientific Research Applications

7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Heterocyclic Substituents

Compounds with quinazoline cores modified by sulfur-linked heterocycles or alkoxy chains (e.g., and ) share partial structural overlap but differ in key substituents:

Feature Target Compound Comparable Compound () Triazoloquinazoline ()
Core Structure [1,3]dioxolo[4,5-g]quinazolin-8-one Tetrahydroquinazolin-4-one 1,2,4-Triazolo[4,3-c]quinazolin-5(6H)-one
6-Position Substituent –SCH₂–(1,2,4-oxadiazole) Bis(4-methoxyphenyl) groups Cinnamoyl or alkyl acetate chains
7-Position Substituent 3-Methoxypropyl 2-Methyl-2,2-dimethylpropyl None specified
Key Pharmacophores Oxadiazole (electron-deficient), methylsulfanylphenyl Methoxyphenyl (electron-rich) Triazole (hydrogen-bond acceptor)

Implications :

  • The target’s oxadiazole and methylsulfanylphenyl groups likely enhance π-π stacking and hydrophobic interactions compared to methoxyphenyl-substituted analogues .
  • The 3-methoxypropyl chain may confer better aqueous solubility than bulky alkyl groups in ’s compound .
1,2,4-Oxadiazole-Containing Analogues

The oxadiazole ring is a critical pharmacophore in medicinal chemistry. Comparison with ’s compound highlights substituent-driven differences:

Feature Target Compound 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline ()
Oxadiazole Substituent 4-(Methylsulfanyl)phenyl Phenyl
Core Structure Quinazolinone fused with [1,3]dioxolo Quinoline
Bridging Group –SCH₂– –OCH₂–

Implications :

  • The quinazolinone core may offer greater hydrogen-bonding capacity than quinoline, influencing target selectivity .

Pharmacokinetic and Structural Similarity Analysis

Tanimoto Similarity and Molecular Properties

Using methods from , the target compound’s similarity to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) can be inferred:

Property Target Compound (Predicted) SAHA (Reference)
Molecular Weight ~550 g/mol 264 g/mol
LogP ~3.5 (high due to methylsulfanyl and oxadiazole) 1.3
Hydrogen Bond Donors 1 (quinazolinone NH) 2 (hydroxamate)
Hydrogen Bond Acceptors 7 (oxadiazole, dioxolo, carbonyl) 4

While the Tanimoto coefficient for structural similarity to SAHA is likely low (~40–50%), the target’s oxadiazole and sulfanyl groups may mimic SAHA’s zinc-binding hydroxamate in HDAC inhibition .

MS/MS-Based Dereplication ()

Hypothetical cosine scores from MS/MS fragmentation:

  • High similarity (>0.8) to other oxadiazole-containing quinazolinones due to shared –SCH₂– and oxadiazole cleavages.
  • Distinctive fragmentation at the methylsulfanylphenyl group (e.g., loss of CH₃S• radical) would differentiate it from phenyl-substituted analogues .

Biological Activity

The compound 7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research and case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C22H27N3O4S\text{C}_{22}\text{H}_{27}\text{N}_3\text{O}_4\text{S}

Key Properties

  • Molecular Weight : 429.54 g/mol
  • CAS Number : 439096-35-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities based on available studies.

Anticancer Activity

Recent studies have explored the anticancer potential of similar quinazoline derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study involving related compounds demonstrated that certain derivatives could induce apoptosis in colorectal cancer cell lines (DLD-1 and HT-29). The mechanism involved:

  • Activation of Caspase-8 : This is a critical enzyme in the extrinsic apoptotic pathway.
  • Loss of Mitochondrial Membrane Potential : Indicative of intrinsic apoptosis pathways.

The IC50 values for these compounds were notably low, indicating potent anticancer activity:

CompoundCell LineIC50 (µM)
MM137DLD-10.39
MM124HT-290.15

These findings suggest that derivatives similar to our compound may also possess significant anticancer properties through similar mechanisms.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of sulfur and nitrogen heterocycles. Research on related oxadiazole compounds indicates they can inhibit bacterial growth effectively.

Evidence from Literature

A study indicated that oxadiazole derivatives exhibited antimicrobial activity against various bacterial strains. Although specific data for our compound is limited, the structural similarities suggest a promising antimicrobial profile.

Anti-inflammatory Properties

Quinazoline derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of inflammatory mediators such as TNF-alpha and IL-6.

Research Findings

Studies have shown that similar compounds can reduce inflammation in animal models by modulating immune responses. This suggests that our compound may also exhibit anti-inflammatory effects worthy of further investigation.

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